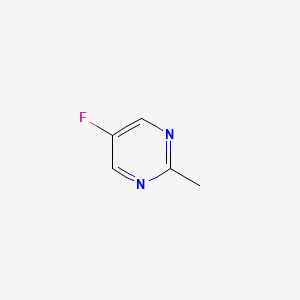

5-Fluoro-2-methylpyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCZHCYHMGMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570057 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54376-50-0 | |

| Record name | 5-Fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Fluoro 2 Methylpyrimidine and Its Derivatives

Established Synthetic Routes to 5-Fluoro-2-methylpyrimidine

Classical Organic Synthesis Approaches

Traditional methods for the synthesis of fluorinated pyrimidines often involve multi-step sequences starting from readily available precursors. One classical approach involves the construction of the pyrimidine (B1678525) ring from acyclic precursors, followed by fluorination, or the introduction of a fluorine-containing building block during the cyclization process.

A representative classical synthesis involves the preparation of 5-fluorocytosine (B48100), a closely related analogue, starting from chloroacetamide. This multi-step process includes a Finkelstein halogen exchange to introduce the fluorine atom, followed by dehydration to form fluoroacetonitrile. nih.gov The subsequent Claisen condensation with ethyl formate (B1220265) yields potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This intermediate can then undergo cyclocondensation with various amidines to form the 5-fluoropyrimidine (B1206419) core. For instance, reaction with O-methylisourea hemisulfate leads to the formation of 5-fluoro-2-methoxypyrimidin-4-amine, which can be hydrolyzed to the desired product. vcu.edu Direct cyclization with urea (B33335) often results in poor yields, necessitating the use of such synthetic intermediates. vcu.edu

These classical routes, while effective, often require harsh reaction conditions, multiple steps, and sometimes utilize expensive or hazardous reagents, which has prompted the development of more modern and efficient synthetic protocols.

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of this compound and its derivatives. These modern approaches focus on reducing reaction times, increasing yields, and minimizing waste.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.org The Biginelli reaction, a well-known MCR, provides a classic example of pyrimidine synthesis through the condensation of an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com This approach and its variations have been adapted for the synthesis of a wide range of pyrimidine derivatives.

The development of switchable solvent-free MCRs represents a significant advancement in green chemistry for accessing fluoroalkylated pyrimidines. researchgate.net For instance, a [3 + 2 + 1] annulation strategy using enamines, a fluoroalkylated carbonyl compound, and an amidine hydrochloride can lead to the formation of diverse 4-fluoroalkyl-pyrimidines under solvent- and additive-free conditions. researchgate.net These reactions are characterized by their high atom economy and reduced environmental impact. acsgcipr.org

Catalytic Approaches (e.g., ZnCl2-catalyzed, Palladium-catalyzed, Rhodium-catalyzed)

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various metal catalysts have been employed for the synthesis of pyrimidine derivatives.

ZnCl2-catalyzed Synthesis: Zinc chloride (ZnCl₂) has been effectively used as a catalyst in a three-component coupling reaction to produce 4,5-disubstituted pyrimidines. acs.orgorganic-chemistry.org This method involves the reaction of functionalized enamines or methyl ketones with triethyl orthoformate and ammonium (B1175870) acetate. acs.orgorganic-chemistry.org The reaction proceeds in a single step under relatively mild conditions, offering a practical route to the pyrimidine skeleton. acs.orgorganic-chemistry.org The proposed mechanism involves the activation of the orthoester by ZnCl₂, followed by the formation of an intermediate that undergoes intramolecular cyclization. organic-chemistry.org

Palladium-catalyzed Synthesis: Palladium catalysts are versatile and have been extensively used in cross-coupling reactions to form C-C and C-N bonds, which are essential for the synthesis of substituted pyrimidines. Palladium-catalyzed reactions, such as the insertion of isocyanides into N-(bromopyridyl)amidines, provide an efficient route to pyridopyrimidines. acs.org Another approach involves the reaction of α-methyl or α-methylene ketones with formamide (B127407) in the presence of a palladium catalyst to yield 4-substituted pyrimidines. researchgate.net UV light has also been employed to promote palladium-catalyzed synthesis of 2-substituted pyrido[2,3-d]pyrimidines. tandfonline.com

Rhodium-catalyzed Synthesis: Rhodium catalysts have enabled novel transformations for the synthesis of pyrimidines. A one-step synthesis of 2-aroylpyrimidines has been developed through the rhodium-catalyzed denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles. acs.orgacs.org The reaction mechanism is proposed to proceed through a cascade of rearrangements involving a rhodium azavinyl carbene intermediate. acs.orgacs.org Rhodium(III)-catalyzed oxidative olefination of pyridines also presents a pathway to functionalized pyridine (B92270) derivatives, which can be precursors to pyrimidines. nih.gov

Table 1: Comparison of Catalytic Approaches for Pyrimidine Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Advantages |

| ZnCl₂ | Three-component coupling | Enamines/ketones, orthoformate, ammonium acetate | Single step, good to excellent yields, mild conditions. acs.orgorganic-chemistry.org |

| Palladium | Isocyanide insertion / Condensation | N-(bromopyridyl)amidines, isocyanides / α-Methylene ketones, formamide | Good to excellent yields, versatile for various substitutions. acs.orgresearchgate.net |

| Rhodium | Denitrogenative reaction / Oxidative olefination | 1-Tosyl-1,2,3-triazoles, isoxazoles / Pyridines, olefins | One-step synthesis of complex pyrimidines, novel reaction pathways. acs.orgacs.orgnih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis to accelerate chemical reactions. nih.gov This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. The synthesis of fluorinated coumarin-pyrimidine hybrids has been efficiently achieved using microwave assistance. rsc.org Similarly, the cyclocondensation of chalcones with guanidine (B92328) hydrochloride to form fluorinated pyrimidin-2-ylamines is significantly faster under microwave irradiation. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it an attractive method for the preparation of libraries of pyrimidine derivatives for screening purposes. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Coumarin-pyrimidine hybrids synthesis | 8-10 hours | 5-10 minutes | Significant |

| Fluorinated pyrimidin-2-ylamines synthesis | 6-8 hours | 3-5 minutes | Significant |

Data compiled from studies on related pyrimidine syntheses demonstrating the general advantages of microwave assistance. rsc.orgnih.gov

Sonication-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.govdntb.gov.ua This green chemistry approach can lead to dramatically reduced reaction times, increased yields, and milder reaction conditions. The synthesis of various pyrimidine derivatives has been successfully carried out using ultrasound irradiation, often providing better results than conventional methods. nih.govdntb.gov.uaresearchgate.net The application of ultrasound is particularly beneficial for heterogeneous reactions, improving mass transfer and accelerating the reaction rate. nih.gov

Functionalization and Derivatization Strategies of the Pyrimidine Core

The reactivity of the this compound ring is dictated by the electronic properties of its substituents. The fluorine atom at the C-5 position acts as an electron-withdrawing group, influencing the regioselectivity of various transformations. The methyl group at C-2 provides a site for potential modification and also impacts the ring's electronic nature. The functionalization strategies discussed below leverage these intrinsic properties to introduce a wide range of chemical diversity.

The introduction of additional halogen atoms (Cl, Br, I) onto the pyrimidine ring is a crucial step for subsequent cross-coupling reactions. Halogenated pyrimidines are versatile intermediates in organic synthesis. cymitquimica.com A common strategy involves the direct halogenation of pyrimidine derivatives using N-halosuccinimides (NCS, NBS, NIS). For instance, a highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides has been developed using N-halosuccinimides in an ionic liquid medium, which could be adapted for other pyrimidine systems. elsevierpure.com

Another powerful approach is oxidative halogenation. A one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines utilizes potassium persulfate (K₂S₂O₈) and sodium halides (NaX) in water. nih.gov This method proceeds through a cyclocondensation followed by oxidative halogenation and could be conceptually applied to functionalize pre-existing pyrimidine rings. nih.gov

Table 1: Representative Halogenation Strategies for Pyrimidine Systems

| Reagent System | Substrate Type | Position of Halogenation | Key Features |

| N-Halosuccinimide (NXS) | Pyrimidine Nucleosides | C-5 | High efficiency, catalyst-free, reusable ionic liquid medium. elsevierpure.com |

| NaX / K₂S₂O₈ | Pyrazolo[1,5-a]pyrimidines | C-3 | One-pot cascade reaction, aqueous medium, mild conditions. nih.gov |

| Phosphorus Oxychloride (POCl₃) | Methoxy-Fluorouracil | C-4 | Used to convert a keto group into a chloro substituent for subsequent amination. |

Amination of the pyrimidine core is a prevalent strategy for synthesizing biologically active molecules. This is typically achieved through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, by an amine. The reaction of 2-chloropyrimidines with various amines in water, facilitated by potassium fluoride (B91410), demonstrates a facile SNAr pathway. The presence of electron-withdrawing groups on the pyrimidine ring enhances its susceptibility to nucleophilic attack.

For example, a general sequence to functionalize diazines involves an initial fluorination followed by nucleophilic aromatic substitution where the installed fluoride is replaced by an amine. nih.gov This has been demonstrated in the synthesis of complex molecules where a crude reaction mixture containing a 2-fluoroheteroarene is treated with ammonium hydroxide (B78521) in DMSO to substitute an NH₂ group for the fluoride. nih.gov

Table 2: Examples of Amination Reactions on Pyrimidine and Related Heterocycles

| Substrate | Reagent | Product Type | Reaction Type |

| 2-Methoxy-4-chloro-5-fluoropyrimidine | Aqueous Ammonia (B1221849) | 2-Methoxy-4-amino-5-fluoropyrimidine | SNAr |

| 2-Fluoroheteroarenes | Ammonium Hydroxide / DMSO | 2-Aminoheteroarenes | SNAr nih.gov |

| 2-Chloropyrimidine | Various Amines / KF | N-Substituted 2-aminopyrimidines | SNAr researchgate.net |

Direct C-H alkylation or arylation of pyrimidines, or the coupling of halogenated pyrimidines with organometallic reagents, provides a powerful route to C-C bond formation. A general platform for the C-4 functionalization of pyridines utilizes a urea activation reagent, enabling both ionic and radical nucleophiles to be incorporated for alkylation and arylation. rsc.org This highlights the potential for regioselective functionalization.

The use of Grignard reagents is a well-established method. For instance, the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with various Grignard reagents have been developed as a highly efficient and selective C-H bond functionalization method. nih.gov Iron-catalyzed cross-coupling of alkyl chlorides with aryl Grignard reagents, using N-heterocyclic carbene ligands, has also proven effective for a wide range of substrates. organic-chemistry.org These methods offer pathways that could be explored for the alkylation and arylation of the this compound core, likely at positions C-4 or C-6.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.org The reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org This method is instrumental in synthesizing complex biaryl and heteroaryl systems.

For pyrimidine derivatives, a common strategy involves the synthesis of a pyrimidylboronic acid, which can then be coupled with various aryl or heteroaryl halides. rsc.org For example, 5-pyrimidylboronic acid can be synthesized via a lithium-halogen exchange on 5-bromopyrimidine, followed by reaction with triisopropylborate. rsc.org This boronic acid can then undergo Suzuki coupling with heteroaryl halides to yield heteroarylpyrimidines. rsc.org This approach is directly applicable to derivatives of this compound, provided a halogenated precursor like 4-bromo-5-fluoro-2-methylpyrimidine can be synthesized.

The general mechanism of the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the organohalide (R¹-X) to form a palladium(II) complex. libretexts.orgharvard.edu

Transmetalation: A ligand from the organoboron species (R²) is transferred to the palladium(II) complex, typically requiring activation by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Ring modification reactions transform the pyrimidine ring into a different heterocyclic system or build an additional ring onto the existing scaffold (annulation). Such transformations can occur when pyrimidines react with certain nucleophiles under specific conditions. wur.nl For example, the reaction of pyrimidines with ammonia or its conjugate base, the amide ion, can lead to ring transformations yielding azaaromatics with a different number of nitrogen atoms. wur.nl

Annulation reactions are exemplified by the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These can be formed through the reaction of aminopyrazoles with 1,3-biselectrophilic reagents such as enaminones or chalcones. nih.gov These strategies allow for the creation of more complex, polycyclic structures from a simple pyrimidine starting material.

Mechanism Elucidation of Novel Reactions Involving this compound

Understanding the reaction mechanisms is critical for optimizing conditions and predicting outcomes. While specific novel mechanistic studies on this compound are not extensively detailed in the literature, the mechanisms of analogous reactions provide significant insight.

For instance, the mechanism of action of the related compound 5-fluorouracil (B62378) (5-FU) is well-documented. It is converted intracellularly into active metabolites like fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, thereby disrupting DNA synthesis. calis.edu.cnnih.gov This highlights the role of the 5-fluoro substituent in biological interactions.

In synthetic reactions, mechanistic studies often focus on the role of catalysts and intermediates. For phosphoramidate (B1195095) prodrugs of floxuridine (B1672851) (a derivative of 5-fluorouracil), ³¹P NMR studies have confirmed that the release of the active nucleotide proceeds through the cyclization of a phosphoramidate anion to an aziridinium (B1262131) ion intermediate, followed by hydrolysis. nih.gov

For cross-coupling reactions like the Suzuki coupling, mechanistic analysis reveals the importance of the base in activating the organoboron reagent to form a more nucleophilic boronate complex, which facilitates the crucial transmetalation step. harvard.edu The electronic effects of the substituents on the pyrimidine ring, such as the electron-withdrawing fluorine atom in this compound, would be expected to influence the rates of the oxidative addition and reductive elimination steps in such catalytic cycles.

Investigation of Reaction Intermediates

The synthesis of the 5-fluoropyrimidine core often involves the construction of the pyrimidine ring from smaller, fluorinated building blocks. A common strategy is the cyclocondensation of a fluorinated three-carbon (C3) unit with an amidine.

One key fluorinated precursor is potassium (Z)-2-cyano-2-fluoroethenolate. This intermediate is typically synthesized in a multi-step process starting from chloroacetamide. Its reaction with various amidine hydrochlorides under mild conditions provides a direct route to 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in high yields. nih.gov The reaction proceeds without the need for basic additives, which simplifies the process. nih.gov While detailed mechanistic studies specifically for this compound are not extensively documented, the general mechanism for related syntheses involves the initial attack of the amidine on the fluorinated C3 building block, followed by cyclization and elimination to form the aromatic pyrimidine ring.

In the synthesis of more complex fluorinated pyrimidine derivatives, such as nucleoside analogues, a variety of intermediates are formed and have been characterized. For instance, in the synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues, acryloyl urea intermediates are generated. rsc.org These are formed by the reaction of a C1 amine with (3-ethoxy-acryloyl)isocyanate. Subsequent acid-catalyzed cyclization leads to the formation of the pyrimidine ring. rsc.org

Another example involves the synthesis of 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). In this multi-step synthesis, a key intermediate is protected FdU (5-fluoro-2'-deoxyuridine), which undergoes a series of reactions including protection of hydroxyl groups, oxidation, and subsequent modifications to introduce substituents at the 5'-position. nih.gov The table below summarizes some of the key intermediates in the synthesis of various fluorinated pyrimidines.

| Starting Material | Key Intermediate(s) | Synthetic Target |

| Chloroacetamide | Potassium (Z)-2-cyano-2-fluoroethenolate | 2-substituted-5-fluoro-4-aminopyrimidines |

| Protected Ribose Derivative | Acryloyl urea intermediates | Fluorinated carbocyclic pyrimidine nucleosides |

| 5-fluoro-2'-deoxyuridine (FdU) | Protected FdU derivatives (e.g., trityl, benzyl (B1604629) ethers) | 5'-substituted FdUMP analogs |

Stereochemical Considerations in Synthesis

Stereochemistry becomes a critical consideration in the synthesis of derivatives of this compound, particularly when chiral centers are present, as is common in nucleoside analogues. The biological activity of such molecules is often highly dependent on their stereochemical configuration.

In the synthesis of fluorinated carbanucleosides, the stereochemistry of vital intermediates is often confirmed using X-ray crystallography and NMR analysis. rsc.org This allows for the determination of the conformational preferences of these molecules. For example, in the synthesis of 5′(S)-CH3 FdUMP analogs, asymmetric transfer hydrogenation (ATH) conditions are employed using a ruthenium catalyst with a chiral ligand, (S,S)-Ts-DPEN, to generate the desired stereoisomer. nih.gov While this method can produce the target 5′(S)-CH3 alcohol, the diastereoselectivity may not always be optimal. nih.gov

The stereoselective synthesis of β-fluorostyrene derivatives from a common intermediate, (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes, highlights methods for controlling stereochemistry in fluorinated compounds. nih.gov The trans isomers are obtained through a stereospecific replacement of the silyl (B83357) group, while the cis isomers are formed via a bromination/desilicobromination sequence followed by reduction. nih.gov

In the context of oligonucleotide synthesis, which can involve modified bases like 5-fluoropyrimidines, the stereochemistry of the phosphoramidite (B1245037) building blocks is crucial. wikipedia.org The 2'-hydroxy group of ribonucleoside phosphoramidites is typically protected with bulky groups like t-butyldimethylsilyl (TBDMS) or tri-iso-propylsilyloxymethyl (TOM) to control the stereochemical outcome of the coupling reactions. wikipedia.org

The following table presents examples of stereoselective reactions in the synthesis of fluorinated pyrimidine derivatives and related compounds.

| Reaction Type | Catalyst/Reagent | Product | Stereoselectivity |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 5′(S)-CH3 alcohol intermediate for FdUMP analog | 7:3 dr |

| Protodesilylation | Fluoride source and water | trans-β-fluorostyrene derivatives | Stereospecific |

| Bromination/Reduction | NBS, then Bu3SnH/AIBN | cis-β-fluorostyrene derivatives | Stereoselective |

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Methylpyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated pyrimidines, offering atom-specific information through the analysis of different nuclei, primarily ¹H, ¹³C, and ¹⁹F. nih.govresearchgate.netnih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-fluoro-2-methylpyrimidine analogues, the ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the protons of the methyl group.

The chemical shifts of the pyrimidine ring protons are influenced by the electronegativity of the nitrogen atoms and the fluorine substituent. In related 5-methylpyrimidine (B16526) derivatives, the pyrimidine ring protons typically appear as singlets or multiplets in the downfield region, often between δ 8.5 and 9.2 ppm. rsc.org For instance, in 4-(4-fluorophenyl)-5-methylpyrimidine, the two distinct protons on the pyrimidine ring appear as singlets at δ 9.13 and δ 8.65 ppm. rsc.org The methyl group at the C2 position typically gives rise to a singlet in the upfield region, around δ 2.40 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a 5-Methylpyrimidine Analogue

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| Pyrimidine-H | 9.13 | Singlet | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Pyrimidine-H | 8.65 | Singlet | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Methyl (-CH₃) | 2.40 | Singlet | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

Data is for 4-(4-chlorophenyl)-5-methylpyrimidine in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The spectra for this compound analogues show distinct resonances for each carbon atom, with their chemical shifts being highly dependent on the local electronic environment. The presence of the electronegative fluorine atom and the pyrimidine nitrogens significantly influences the carbon chemical shifts.

In analogues like 4-(4-fluorophenyl)-5-methylpyrimidine, the pyrimidine ring carbons appear in the range of δ 135-164 ppm. rsc.org The carbon atom directly bonded to the fluorine (C5) would show a characteristic large coupling constant (¹JCF) in the proton-decoupled spectrum, a key indicator of direct fluorination. The methyl carbon (C-CH₃) typically resonates at a much higher field, around δ 17 ppm. rsc.org Quaternary carbons, those without attached protons, often exhibit signals of lower intensity. youtube.com

Table 2: Representative ¹³C NMR Data for a 5-Methylpyrimidine Analogue

| Carbon Atom | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Pyrimidine-C | 163.83 | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Pyrimidine-C | 158.90 | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Pyrimidine-C | 156.60 | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Pyrimidine-C (substituted) | 136.17 | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

| Methyl (-CH₃) | 17.18 | 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org |

Data is for 4-(4-chlorophenyl)-5-methylpyrimidine in CDCl₃. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which minimizes signal overlap. thermofisher.comaiinmr.com This technique provides direct information about the chemical environment of the fluorine atom.

For fluorinated aromatic systems, the ¹⁹F chemical shift is sensitive to the electronic nature of the ring and its substituents. In fluoropyrimidine and fluoroimidazole derivatives, the fluorine signal is influenced by the position of other groups on the ring. researchgate.net For aromatic fluorine compounds, chemical shifts are often observed in the range of -100 to -200 ppm relative to a standard like CFCl₃. The coupling between the fluorine nucleus and adjacent protons (¹H) or carbons (¹³C) provides valuable structural information, confirming the position of the fluorine atom on the pyrimidine ring. thermofisher.com For example, in studies of 5-fluoro-substituted nucleosides, the ¹⁹F resonance provides a sensitive probe for conformational changes. nih.govnih.govnih.gov

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

¹H-¹H COSY identifies proton-proton couplings, helping to establish the connectivity of protons within the pyrimidine ring and with any side chains. mdpi.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

For this compound, an HMBC experiment would be expected to show a correlation between the methyl protons and the C2 and C1 carbons of the pyrimidine ring, confirming the attachment point of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ethz.ch

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a compound, as it can distinguish between ions of the same nominal mass but different elemental compositions. nih.govnih.gov

For this compound (C₅H₅FN₂), the expected exact mass can be calculated with high precision. HRMS analysis of an unknown sample would involve comparing the experimentally measured exact mass to the calculated mass for the expected formula. A close match (typically within a few parts per million, ppm) provides strong evidence for the compound's identity and elemental composition. mdpi.com This technique is also invaluable for identifying impurities and by-products in a synthetic sample. mdpi.com

Table 3: HRMS Data for 5-Methylpyrimidine Analogues

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|---|---|---|---|

| 4-(4-fluorophenyl)-5-methylpyrimidine | C₁₁H₉FN₂ | 188.0750 | 188.0741 | EI |

| 4-(4-chlorophenyl)-5-methylpyrimidine | C₁₁H₉ClN₂ | 204.0454 | 204.0450 | EI |

Source: Supporting Information - The Royal Society of Chemistry rsc.org

This level of accuracy is critical for confirming the successful synthesis of the target compound and differentiating it from other potential isomers or related structures. nih.gov

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry provides significant insights into the structure of a molecule. For this compound and its analogues, electron impact (EI) mass spectrometry typically induces fragmentation through distinct pathways, primarily dictated by the stability of the resulting ions and neutral fragments. The pyrimidine ring, being aromatic, exhibits a degree of stability, but the substituents and the heteroatoms guide the fragmentation process. sphinxsai.comresearchgate.netsapub.org

The molecular ion (M⁺•) of substituted pyrimidines is generally observed, and its fragmentation often begins with the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, key fragmentation pathways are expected to involve the methyl and fluoro substituents. A common initial fragmentation step for methyl-substituted heterocycles is the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion, or the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion. msu.edu

Another characteristic fragmentation of pyrimidine-containing structures involves the cleavage of the ring itself. This can occur through a retro-Diels-Alder reaction or by sequential loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). msu.eduacs.org The presence of the fluorine atom can also influence fragmentation, potentially leading to the elimination of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF), although the C-F bond is strong. The fragmentation of related compounds like 5-fluorouridine (B13573) shows cleavage of the glycosidic bond, yielding an ion corresponding to the fluorinated pyrimidine base at m/z 129. researchgate.net

The stability of the resulting carbocations plays a crucial role in determining the most abundant peaks in the mass spectrum. libretexts.org Acylium ions, if applicable, and secondary carbocations are often more stable and thus produce more intense signals. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |

| [M]⁺• | Molecular Ion (C₅H₅FN₂) | 112 |

| [M-H]⁺ | Loss of H• from methyl group | 111 |

| [M-CH₃]⁺ | Loss of methyl radical (•CH₃) | 97 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 85 |

| [M-F]⁺ | Loss of fluorine radical (•F) | 93 |

| [C₄H₃N₂]⁺ | Loss of H• and HF | 91 |

Note: This table represents predicted fragmentation pathways based on the analysis of similar pyrimidine structures. Actual fragmentation may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring, the C-F bond, and the methyl group.

The analysis of related pyrimidine derivatives provides a basis for assigning these vibrational modes. researchgate.netresearchgate.net The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce strong to medium absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the electron-withdrawing fluorine atom can influence the position and intensity of these ring vibrations.

The C-F bond itself gives rise to a strong absorption band, typically found in the 1400-1000 cm⁻¹ range. The exact position depends on the nature of the carbon atom it is attached to (in this case, an sp²-hybridized carbon of the aromatic ring). The methyl group (CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations (scissoring, rocking) at approximately 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Vibrational Mode Assignments

The specific vibrational modes of this compound can be assigned based on established data for substituted pyrimidines and fluorinated aromatic compounds. jst.go.jpijirset.com The vibrations can be categorized as stretching, bending, wagging, twisting, scissoring, and rocking modes. libretexts.org

Table 2: Predicted Infrared (IR) Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyrimidine ring) |

| 2980-2950 | Asymmetric C-H stretching | -CH₃ |

| 2880-2850 | Symmetric C-H stretching | -CH₃ |

| 1570-1590 | C=N stretching | Pyrimidine ring |

| 1525-1575 | C=C stretching | Pyrimidine ring |

| 1470-1430 | Asymmetric C-H bending | -CH₃ |

| 1380-1370 | Symmetric C-H bending | -CH₃ |

| 1250-1150 | C-F stretching | Aryl-F |

| 800-900 | C-H out-of-plane bending | Pyrimidine ring |

Note: The wavenumbers are approximate and based on data from analogous compounds. researchgate.netnist.gov

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the premier method for determining the precise molecular structure of a compound. carleton.edu For analogues such as 5-fluorocytosine (B48100), X-ray analysis reveals detailed structural parameters. nih.gov Such studies on pyrimidine derivatives show that the pyrimidine ring is generally planar, though minor deviations can occur depending on the substituents. mdpi.comgre.ac.uk

The analysis would determine the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry of the crystal lattice. carleton.edu Bond lengths and angles within the this compound molecule would be precisely measured. For instance, the C-F bond length is expected to be consistent with that of an aryl fluoride, and the C-N and C-C bond lengths within the ring would reflect their aromatic character. The crystal structure of a hydrated pyrimidine derivative, C₁₄H₁₃Cl₂N₃O₅·H₂O, was found to crystallize in the trigonal space group R-3. mdpi.com

Table 3: Illustrative Single-Crystal Crystallographic Data for an Analogue (5-fluorocytosine-indole-3-propionic acid cocrystal)

| Parameter | Value |

| Chemical Formula | C₄H₄FN₃O·C₁₁H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.123 |

| b (Å) | 7.987 |

| c (Å) | 16.345 |

| β (°) | 112.54 |

| Volume (ų) | 1583.5 |

| Z | 4 |

Source: Data from a cocrystal of 5-fluorocytosine, a related fluorinated pyrimidine. nih.gov

Supramolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound would be organized into a three-dimensional lattice through various supramolecular interactions. Hydrogen bonding is a dominant force in determining the crystal packing of nitrogen-containing heterocycles. khanacademy.org Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor via its two ring nitrogen atoms.

Co-crystal and Salt Formation

The formation of co-crystals and salts is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients without altering their chemical structure. crystalpharmatech.comnih.gov A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. crystalpharmatech.com

Given the presence of hydrogen bond acceptor sites (the ring nitrogens), this compound is a viable candidate for co-crystal formation with suitable co-formers that possess hydrogen bond donor groups (e.g., carboxylic acids, amides). The study of related compounds like 5-fluorocytosine has demonstrated its ability to form both salts and co-crystals. nih.gov For instance, it forms a co-crystal with indole-3-propionic acid and a salt with sulfanilic acid. nih.gov In the salt, proton transfer occurs from the acidic co-former to one of the basic nitrogen atoms of the pyrimidine ring. nih.gov The formation of such multi-component systems can lead to new crystalline forms with potentially improved properties. nih.govyoutube.com

Computational Chemistry and Theoretical Studies of 5 Fluoro 2 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-Fluoro-2-methylpyrimidine at the electronic level.

DFT studies are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. While direct DFT studies on this compound are not extensively published, research on closely related analogs like 2-chloro-5-methylpyrimidine (B1361109) provides a robust framework for understanding the expected outcomes of such an analysis. researchgate.net

A typical DFT study on a substituted pyrimidine (B1678525) involves optimizing the molecular geometry to find its most stable (lowest energy) conformation. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate various properties. researchgate.net For this compound, this would involve determining key bond lengths, bond angles, and dihedral angles.

Furthermore, vibrational analysis is a standard component of DFT studies. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. For analogous chloro-methylpyrimidines, calculated frequencies have shown good agreement with experimental data, with typical root-mean-square errors around 10 cm⁻¹. researchgate.net A similar level of accuracy would be expected for this compound.

| Parameter/Analysis | Description | Expected Insight for this compound |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Aids in the assignment of experimental IR and Raman spectral bands. |

| HOMO-LUMO Analysis | Determination of the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and electronic transition energies. researchgate.net |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and delocalization. | Reveals stabilizing hyperconjugative interactions within the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. nih.gov |

The electronic structure of this compound, as predicted by quantum chemical calculations, dictates its reactivity. Key indicators of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group attached to the pyrimidine ring will significantly influence the energies and distributions of these frontier orbitals. The fluorine atom is expected to lower the energy of the orbitals, particularly those with significant electron density on the pyrimidine ring, while the methyl group will have a contrary, though weaker, effect.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the charge distribution on the molecular surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them likely sites for protonation or coordination to metal ions. The fluorine atom will also create a region of negative potential, while the hydrogen atoms of the methyl group will be regions of positive potential.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. frontiersin.org This method models the atoms as classical particles and uses force fields to describe the interactions between them.

While this compound is a relatively rigid molecule, its methyl group can rotate. MD simulations can be used to explore the rotational barrier of the methyl group and its preferred orientation relative to the pyrimidine ring. Although this rotation is likely to have a low energy barrier, understanding its dynamics can be important in contexts where precise molecular recognition is key, such as in drug design. For more flexible derivatives of this compound, MD simulations would be essential for exploring the full conformational space and identifying the most stable conformers.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent affects its structure and dynamics. youtube.com

Key aspects that can be studied include:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute, identifying specific interactions like hydrogen bonds between the solvent and the nitrogen atoms or the fluorine atom of the pyrimidine ring.

Dynamic Properties: The simulations can track how the presence of a solvent affects the vibrational motions and conformational flexibility of the molecule.

Thermodynamic Properties: Advanced MD techniques can be used to calculate the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent.

In DFT calculations, solvent effects are often approximated using implicit solvent models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally less expensive than explicit MD simulations and is often used to calculate properties in solution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For a series of derivatives of this compound, a QSAR study could be developed to predict their potential as, for example, enzyme inhibitors. nih.gov This would involve:

Data Collection: Assembling a dataset of this compound derivatives with experimentally measured biological activities.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development (a test set). nih.gov

A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. Similarly, a QSPR model could be developed to predict physical properties like boiling point, solubility, or chromatographic retention times.

| Step | Description | Example for this compound Derivatives |

|---|---|---|

| 1. Data Set Assembly | Gathering compounds with known activities or properties. | A series of pyrimidine analogs with measured inhibitory concentrations (IC₅₀) against a specific enzyme. |

| 2. Descriptor Calculation | Computing numerical representations of molecular structures. | Calculation of molecular weight, logP, HOMO/LUMO energies, and steric parameters. |

| 3. Model Building | Creating a statistical equation linking descriptors to activity. | Developing a linear regression equation: pIC₅₀ = c₀ + c₁logP + c₂HOMO + ... |

| 4. Model Validation | Assessing the model's accuracy and predictive ability. | Using cross-validation (e.g., leave-one-out) and an external test set to evaluate R², Q², and RMSE values. nih.gov |

Descriptor Selection and Model Development

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the initial and one of the most critical steps is the selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties. The process aims to find a correlation between these descriptors and a specific biological activity. For a compound like this compound, this would involve calculating a wide array of descriptors.

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. kg.ac.rs This is often achieved through various statistical methods and machine learning algorithms to identify the subset of descriptors that have the most significant correlation with the biological activity of interest. researchgate.net The goal is to create a model that is not only statistically sound but also mechanistically interpretable.

The development of a QSAR model involves several stages, including:

Data Set Preparation: A collection of compounds with known biological activities, including this compound and its analogs, would be assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of descriptors would be calculated using specialized software. These can be categorized as 1D, 2D, 3D, and 4D descriptors, representing different levels of molecular information. hufocw.org

Descriptor Selection: Statistical techniques such as genetic algorithms, stepwise multiple linear regression, or principal component analysis are used to choose the most relevant descriptors. researchgate.net

Model Building: Using the selected descriptors, a mathematical model is constructed. Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning methods like Support Vector Machines (SVM) and Random Forest. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. kg.ac.rs

An example of descriptors that could be selected for a QSAR study of pyrimidine derivatives is shown in the table below.

| Descriptor Class | Descriptor Example | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Steric | Molecular Volume | The van der Waals volume of the molecule, indicating its size. |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing lipophilicity. |

Predictive Modeling for Biological Activity

Once a validated QSAR model is developed, it can be used for the predictive modeling of the biological activity of new or untested compounds. For this compound, if it were part of a library of potential kinase inhibitors, for instance, a predictive model could estimate its inhibitory activity (e.g., IC50 value) based on its calculated descriptors.

These predictive models are powerful tools in drug discovery, allowing for the virtual screening of large chemical libraries to identify promising candidates for further experimental testing. nih.gov This significantly reduces the time and cost associated with drug development. Web-based platforms and specialized software are often used to predict a wide range of biological activities and properties. nih.gov

The outcome of such predictive modeling is typically a quantitative or qualitative prediction of activity. For example, a model might predict the specific concentration at which this compound would inhibit a target enzyme or classify it as 'active' or 'inactive'.

A hypothetical predictive model for the biological activity of a series of pyrimidine derivatives, including this compound, might yield results as summarized in the following table.

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Classification |

| Pyrimidine Analog 1 | 0.5 | 0.7 | Active |

| Pyrimidine Analog 2 | 1.2 | 1.0 | Active |

| This compound | Not Tested | 2.5 | Moderately Active |

| Pyrimidine Analog 3 | 10.8 | 9.5 | Inactive |

Docking Studies and Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be instrumental in understanding its potential interactions with a biological target, such as a protein receptor or an enzyme active site.

The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The 3D structure of this compound (the ligand) is generated and optimized.

Docking Simulation: A docking program explores the conformational space of the ligand within the binding site of the receptor, generating a multitude of possible binding poses.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These studies provide valuable insights into the molecular recognition process, explaining why a ligand binds to a specific target and how its structure can be modified to improve binding affinity and selectivity. For this compound, docking could reveal how the fluorine atom and the methyl group contribute to its binding.

A summary of a hypothetical docking study of this compound with a target protein could be represented as follows.

| Parameter | Value |

| Target Protein | Example Kinase 1 |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | Lys76, Leu12, Val130 |

| Types of Interactions | Hydrogen bond with Lys76, Hydrophobic interactions with Leu12 and Val130 |

Advanced Research in Biological and Medicinal Chemistry of 5 Fluoro 2 Methylpyrimidine Analogues

Investigation of Biological Targets and Mechanisms of Action

The biological activity of 5-fluoro-2-methylpyrimidine analogues stems from their ability to interact with specific biomolecules, leading to the modulation of cellular pathways. Researchers have extensively investigated these interactions to elucidate the mechanisms of action and to optimize the therapeutic potential of this class of compounds.

Receptor Binding and Modulation

Beyond enzyme inhibition, pyrimidine-based structures have been investigated for their ability to bind to and modulate the function of various cell surface receptors. This can lead to the interruption or alteration of signaling cascades that are critical for cellular function.

Recent studies have explored diarylureas derived from pyrimidine-containing compounds as allosteric modulators of the cannabinoid CB1 and CB2 receptors. acs.org These modulators can fine-tune receptor activity rather than simply blocking it, offering a more nuanced therapeutic approach. For instance, replacing a pyridinyl ring in an existing modulator with a phenyl ring resulted in a compound with nearly identical potency, indicating flexibility in the scaffold design for achieving receptor modulation. While this research does not focus specifically on this compound, it establishes a proof of concept for the utility of pyrimidine (B1678525) derivatives in the complex field of receptor pharmacology.

Pharmacological Studies of this compound Derivatives

The pharmacological properties of this compound derivatives have been extensively studied to understand their therapeutic potential. These investigations encompass preclinical evaluations of their pharmacokinetic and pharmacodynamic profiles, as well as detailed structure-activity and structure-selectivity relationship studies.

Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. For oral fluoropyrimidines, a major challenge is their erratic absorption and rapid catabolism, primarily by DPD in the liver. nih.govnih.gov This has led to the development of prodrugs and combination therapies aimed at improving their pharmacokinetic properties. nih.govnih.gov

For example, capecitabine, an oral prodrug of 5-FU, is designed to be selectively activated to 5-FU at the tumor site, where the enzyme thymidine (B127349) phosphorylase is often upregulated. pharmgkb.orgfrontiersin.org This approach aims to increase the concentration of the active drug in the tumor while minimizing systemic exposure and associated toxicities. pharmgkb.org

Pharmacokinetic studies of various oral fluoropyrimidine formulations have demonstrated that co-administration with DPD inhibitors can significantly increase the bioavailability and half-life of 5-FU. nih.gov This strategy reduces the inter-patient variability in 5-FU exposure and allows for more predictable and sustained plasma concentrations. nih.govnih.gov

The pharmacodynamic effects of fluoropyrimidine derivatives are closely monitored in preclinical models to establish a relationship between drug exposure and therapeutic activity. This often involves measuring the extent of TS inhibition and the levels of drug incorporation into the nucleic acids of tumor cells. nih.gov

| Drug/Formulation | Key Pharmacokinetic Feature | Consequence | Reference |

| Oral 5-FU | Erratic absorption, rapid metabolism by DPD | High inter-patient variability, poor bioavailability | nih.gov |

| Capecitabine (Prodrug) | Selective activation in tumor tissue | Increased tumor-specific drug concentration | pharmgkb.orgfrontiersin.org |

| 5-FU + DPD Inhibitor | Inhibition of 5-FU catabolism | Increased bioavailability and half-life, reduced variability | nih.gov |

SAR and SSR studies are fundamental to the optimization of lead compounds into clinical candidates. These studies systematically explore how modifications to the chemical structure of a molecule affect its biological activity and selectivity for its intended target.

In the context of KCa2 channel modulators, SAR studies of pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring and its appended groups are critical for potency and selectivity. nih.govescholarship.org As mentioned earlier, di-halogenated phenyl rings at specific positions significantly enhanced the potentiating activity on KCa2.2a channels. nih.govnih.govescholarship.org Further modifications, such as altering the linker between the pyrimidine and phenyl moieties or changing the substituents on the pyrazole (B372694) ring, have also been explored to refine the pharmacological profile. nih.govescholarship.org

For mGlu5 NAMs, SAR studies have revealed that subtle structural changes can lead to dramatic shifts in pharmacology, sometimes converting a NAM into a positive allosteric modulator (PAM) or a neutral ligand. acs.org The exploration of different heterocyclic cores and substituent patterns is crucial for identifying compounds with the desired activity and physicochemical properties. acs.orgacs.org For instance, the replacement of a pyrimidine moiety with other 5-membered heteroaryl groups has been investigated to mitigate metabolism-related issues while maintaining potency. acs.org

The development of novel pyrimidine derivatives as calcium channel blockers has also been guided by SAR. Studies on dihydropyrimidin-2(1H)ones, which are bioisosteres of the calcium channel blocker nifedipine, have shown that the nature of the substituents at various positions on the pyrimidine ring influences their antihypertensive activity. mdpi.com

| Target | Structural Moiety Explored | Key SAR/SSR Finding | Reference |

| KCa2 Channels | Phenyl ring substituent on pyrimidine core | Di-halogenation at specific positions significantly increases potency. | nih.govnih.govescholarship.org |

| mGlu5 Receptor | Heterocyclic core and amide tail | Subtle structural changes can switch pharmacology (NAM vs. PAM). The combination of core and tail is crucial for activity. | acs.orgacs.org |

| L-type Calcium Channels | Substituents on dihydropyrimidinone ring | Nature of substituents influences antihypertensive activity. | mdpi.com |

Mechanisms of Drug Resistance and Strategies for Reversal

Resistance to fluoropyrimidine-based therapies, including analogues of this compound, presents a significant clinical challenge. This resistance can be intrinsic or acquired and arises from a variety of molecular changes within cancer cells. nih.gov Understanding these mechanisms is crucial for developing strategies to overcome treatment failure.

The primary mechanisms of resistance often involve alterations in the drug's metabolic pathway or its cellular target. oaepublish.comnih.gov Key enzymatic players are frequently implicated. A major mechanism is the upregulation or alteration of thymidylate synthase (TS), the primary target enzyme for the active metabolite of many fluoropyrimidines, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). oaepublish.comnih.gov Increased expression of TS, either through gene amplification or transcriptional upregulation, can titrate the inhibitory effect of the drug. nih.gov The stability of the inhibitory complex formed between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF) is critical; insufficient levels of CH₂THF can lead to poor inhibition and intrinsic resistance. oaepublish.comnih.gov

Other resistance mechanisms include:

Altered Drug Metabolism: Increased catabolism of the drug by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) can reduce its bioavailability. nih.govresearchgate.net Conversely, decreased activity of enzymes required for the anabolic conversion of the prodrug to its active form, such as thymidine phosphorylase, can also confer resistance. nih.gov

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, can lower the intracellular concentration of the active metabolite. oaepublish.com

Enhanced DNA Repair: Cancer cells can enhance their DNA repair mechanisms, such as non-homologous end-joining (NHEJ), to fix the DNA damage induced by fluoropyrimidines, thereby promoting cell survival. mdpi.commdpi.com

Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic factors, can make cells resistant to the cytotoxic effects of the drug. nih.gov

Strategies to reverse or circumvent this resistance are an active area of research. One approach involves the co-administration of agents that modulate the key enzymes or pathways involved in resistance. For instance, inhibitors of TS or DPD have been explored. nih.govnih.gov Another strategy is the use of small molecule inhibitors or phytochemicals that can resensitize cancer cells to the fluoropyrimidine. mdpi.com For example, combining 5-FU with compounds like curcumin (B1669340) or resveratrol (B1683913) has been shown to target various resistance mechanisms, including the induction of apoptosis and inhibition of the NF-κB pathway. mdpi.com Furthermore, modulating DNA repair pathways or using agents that interfere with apoptotic evasion mechanisms are being investigated to enhance the efficacy of fluoropyrimidine-based treatments. nih.govmdpi.com

Table 1: Mechanisms of Resistance to Fluoropyrimidine Analogues and Reversal Strategies

| Mechanism of Resistance | Description | Potential Reversal Strategy |

|---|---|---|

| Target Enzyme Upregulation | Increased expression or mutation of thymidylate synthase (TS), the primary drug target. oaepublish.comnih.gov | Co-administration of TS inhibitors; modulation of TS expression. nih.govnih.gov |

| Altered Drug Metabolism | Increased degradation by dihydropyrimidine dehydrogenase (DPD) or decreased activation by enzymes like thymidine phosphorylase. nih.govresearchgate.net | Use of DPD inhibitors; development of prodrugs that bypass these metabolic steps. nih.gov |

| Increased Drug Efflux | Overexpression of ABC transporters that pump the drug out of the cell. oaepublish.com | Co-administration of ABC transporter inhibitors. nih.gov |

| Enhanced DNA Repair | Upregulation of DNA repair pathways like NHEJ to fix drug-induced DNA damage. mdpi.commdpi.com | Inhibition of key DNA repair proteins like Rad51. mdpi.com |

| Evasion of Apoptosis | Dysregulation of apoptotic pathways, leading to cell survival despite cytotoxic stress. nih.gov | Use of agents that promote apoptosis or inhibit anti-apoptotic proteins. mdpi.com |

| Altered Cofactor Levels | Insufficient levels of cofactors like CH₂THF, leading to unstable inhibitory complexes. oaepublish.comnih.gov | Supplementation with cofactor precursors like leucovorin. mdpi.com |

Prodrug and Drug Delivery System Design

To overcome the limitations of conventional fluoropyrimidine administration, such as unfavorable pharmacokinetics and systemic toxicity, significant research has focused on the design of prodrugs and advanced drug delivery systems. nih.gov

Prodrug Design Prodrugs are inactive precursors that are converted into the active drug molecule within the body. This approach can improve oral bioavailability, enhance tumor selectivity, and bypass certain resistance mechanisms. For fluoropyrimidines, several prodrug strategies have been developed. One common approach involves creating derivatives that release the active drug, such as 5-fluorouracil (B62378) (5-FU) or its active metabolite FdUMP, upon enzymatic or chemical conversion. semanticscholar.org

For example, phosphoramidate (B1195095) prodrugs of FdUMP have been synthesized. These compounds are designed to release FdUMP intracellularly, bypassing the need for activation by thymidine kinase, which can be a point of resistance. nih.gov Studies on haloethyl and piperidyl phosphoramidate analogues of FdUMP showed potent inhibition of cancer cell proliferation, with the mechanism involving the intracellular release of FdUMP. nih.gov Another innovative strategy involves creating mutual prodrugs that combine a fluoropyrimidine with another active agent, such as a DPD inhibitor like 5-ethynyluracil, to be released simultaneously. annalsofrscb.roresearchgate.net More advanced designs include 5'-substituted FdUMP analogues, which are engineered to remain at the active monophosphate stage, thereby preventing further metabolism into potentially toxic triphosphate forms that can be incorporated into DNA and RNA. semanticscholar.orgmorressier.com

Drug Delivery Systems Advanced drug delivery systems aim to improve the therapeutic index of fluoropyrimidines by enhancing their delivery to tumor tissues while minimizing exposure to healthy tissues. nih.govmdpi.com Nano-delivery systems have emerged as a particularly promising strategy. nih.gov These systems can protect the drug from premature degradation, improve its solubility, and facilitate targeted delivery through passive or active mechanisms. nih.gov

Various types of nanoparticles have been investigated for the delivery of fluoropyrimidines:

Polymeric Nanoparticles: Biodegradable polymers such as poly(D,L-lactide-co-glycolide) (PLGA), chitosan, and poly(ε-caprolactone) have been used to encapsulate 5-FU. mdpi.com These nanoparticles can provide sustained release of the drug and can be surface-modified for targeted delivery.

Lipid-Based Nanoparticles: Liposomes and other lipid-based carriers can encapsulate hydrophilic drugs like 5-FU, improving their pharmacokinetic profile and reducing toxicity. nih.govnih.gov

Stimuli-Responsive Systems: "Smart" delivery systems are designed to release their drug cargo in response to specific stimuli present in the tumor microenvironment, such as low pH or specific enzymes. This allows for more precise drug release at the target site. nih.gov

The co-delivery of fluoropyrimidines with other therapeutic agents using these delivery systems is also being explored to achieve synergistic effects and overcome drug resistance. nih.govnih.gov

Table 2: Examples of Drug Delivery Systems for Fluoropyrimidines

| Delivery System Type | Material Example | Key Features |

|---|---|---|

| Polymeric Nanoparticles | Poly(D,L-lactide-co-glycolide) (PLGA) | Biodegradable, sustained drug release, potential for surface modification. mdpi.com |

| Chitosan | Biocompatible, mucoadhesive properties, enhances drug absorption. mdpi.com | |

| Poly(ε-caprolactone) | Biodegradable, hydrophobic, slow degradation rate for prolonged release. mdpi.com | |

| Lipid-Based Nanoparticles | Liposomes | Encapsulates both hydrophilic and hydrophobic drugs, reduces systemic toxicity. nih.gov |

| Microspheres | Poly(methylidene malonate 2.1.2) | Biodegradable, suitable for localized delivery. mdpi.com |

| Drug Conjugates | 5-FU conjugated to polymers or peptides | Improves targeting and solubility. nih.gov |

Chemical Biology Applications

Development of Chemical Probes

The unique properties of the fluorine atom have made fluorinated pyrimidines, including analogues of this compound, valuable tools in chemical biology for studying the structure and function of biomolecules. The fluorine atom can serve as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy and other biophysical techniques. nih.govresearchgate.net

Facile synthetic routes have been developed for 5-fluorocytidine (B16351) and 5-fluorouridine (B13573) phosphoramidites, enabling their site-specific incorporation into oligonucleotides via standard solid-phase synthesis. nih.govresearchgate.net These labeled oligonucleotides have been used as probes in a variety of applications, including the study of bistable nucleic acids that exist in a dynamic equilibrium between two distinct secondary structures. researchgate.net Beyond nucleic acids, sulfonyl fluoride-containing molecules have been developed as chemical probes to covalently interact with specific amino acid residues in proteins, allowing for the study of protein-ligand interactions and the development of targeted covalent inhibitors. rsc.org

Nucleic Acid-Based Therapeutic Applications

Analogues of this compound are being incorporated into nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs), to enhance their therapeutic properties. nih.govnih.gov Chemical modifications are essential for improving the potency, stability, and safety profile of therapeutic oligonucleotides. nih.govmdpi.com

One notable modification is the 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) pyrimidine nucleotide. nih.govnih.gov While this modification was initially known in antiviral nucleoside drugs, its application in oligonucleotides has shown significant promise. Incorporating 2'-F/Me modified pyrimidines into siRNAs can impart several beneficial properties:

Increased Nuclease Resistance: The modification provides greater resistance to degradation by nucleases compared to unmodified or even 2'-fluoro modified nucleotides, which can prolong the duration of action in vivo. nih.gov

Modulated Activity: When placed at specific positions within the siRNA duplex, the 2'-F/Me modification can maintain or even improve gene silencing activity. nih.govnih.gov For instance, modification in the seed region of the antisense strand can mitigate off-target effects, a common challenge in RNA interference (RNAi) therapies. nih.gov

Synergy with Other Modifications: The 2'-F/Me modification can act synergistically with other chemical modifications, such as 5'-phosphate mimics, to enhance silencing activity. nih.govnih.gov

These modified oligonucleotides can be formulated into delivery systems like lipid nanoparticles (LNPs) or conjugated to targeting ligands such as N-acetylgalactosamine (GalNAc) for tissue-specific delivery, for example, to hepatocytes in the liver. nih.gov The strategic incorporation of fluorinated and methylated pyrimidine analogues represents a key strategy in the development of next-generation nucleic acid-based therapies with improved efficacy and safety. nih.govmdpi.comh-h-c.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for synthesizing 5-Fluoro-2-methylpyrimidine and its derivatives. While classical methods for creating pyrimidine (B1678525) rings are established, emerging strategies could offer significant improvements.

Catalytic Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, could be explored to introduce diverse substituents onto the pyrimidine core. This approach allows for the creation of large libraries of derivatives with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. For instance, methods used for synthesizing related compounds like 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE, which involve a palladium catalyst, could be adapted. chemicalbook.com

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to modify the pyrimidine ring without the need for pre-functionalized starting materials. Research into regioselective C-H activation at specific positions on the this compound scaffold could streamline the synthesis of novel analogues.

Flow Chemistry and Process Optimization: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for this compound could facilitate its production for extensive biological screening and potential commercialization. This would involve optimizing reaction conditions such as temperature, pressure, and catalyst loading in a continuous reactor system.

Green Chemistry Approaches: Future syntheses will increasingly emphasize sustainability. This includes using greener solvents, reducing the number of synthetic steps, and employing catalysts that can be recycled. For example, the synthesis of novel fused pyrimidine derivatives often involves multi-step reactions that could be optimized for reduced waste and energy consumption. nih.gov

Advanced Pharmacological and Toxicological Profiling

A comprehensive understanding of how this compound interacts with biological systems is paramount. Future research must move beyond preliminary screenings to detailed pharmacological and toxicological evaluations.

Expanded Target Screening: The compound and its derivatives should be screened against a broad panel of biological targets. While its structural similarity to 5-FU suggests a potential role in oncology by targeting thymidylate synthase, it may possess unique activities. mdpi.com Screening against various kinases, G-protein coupled receptors (GPCRs), and viral enzymes could uncover novel therapeutic applications. For example, related pyrimidine structures have shown activity as GPR119 agonists. nih.gov

Mechanism of Action Studies: For any identified biological activity, detailed mechanism-of-action (MoA) studies are crucial. This involves identifying the direct molecular target and elucidating the downstream signaling pathways affected by the compound. Techniques such as thermal shift assays, isothermal titration calorimetry, and cellular target engagement assays can be employed.

In-depth Toxicological Assessment: Predictive toxicology using in vitro and in silico models can provide early insights into potential liabilities. This includes assessing cytotoxicity in various normal cell lines, cardiotoxicity, hepatotoxicity, and genotoxicity. mdpi.com Advanced methods like high-content imaging can be used to assess multiple toxicity endpoints simultaneously.

Table 1: Proposed Pharmacological and Toxicological Screening Cascade

| Stage | Assay Type | Objective | Example Techniques |

| Primary Screening | High-Throughput Screening (HTS) | Identify initial biological activity | Cell viability assays (e.g., against cancer cell lines), enzyme inhibition assays, receptor binding assays. |

| Secondary Screening | Target Deconvolution & MoA | Validate hits and identify molecular targets | Thermal shift assays, pull-down assays with mass spectrometry, gene expression profiling. |

| Pharmacological Profiling | In-depth In Vitro & In Vivo Characterization | Determine potency, efficacy, and pharmacokinetic properties | Dose-response studies, animal models of disease (e.g., xenografts for cancer), DMPK studies. nih.gov |

| Toxicological Profiling | Safety Assessment | Identify potential adverse effects | Cytotoxicity against normal cells, Ames test for mutagenicity, hERG channel assay for cardiotoxicity. mdpi.com |

Integration of Multi-Omics Data in Mechanism Elucidation

To gain a holistic understanding of the biological effects of this compound, future studies should integrate multiple layers of "-omics" data. A multi-omics approach can reveal complex biological responses and help in hypothesis generation for the compound's mechanism of action. nih.gov

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells treated with the compound can reveal which genes and pathways are modulated. This can provide clues about the cellular response, including stress pathways, cell cycle regulation, and apoptosis.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a more direct link to cellular function than transcriptomics. nih.gov

Metabolomics: Studying the changes in the cellular metabolome can reveal alterations in metabolic pathways, which is particularly relevant given the role of 5-FU in nucleotide metabolism. nih.gov

By integrating these datasets, researchers can construct a comprehensive picture of the drug's impact, potentially identifying novel biomarkers for its efficacy or toxicity. nih.gov

AI and Machine Learning in Drug Discovery and Materials Design